molecular formula C10H15NO2 B13407022 Bicyclo(2.2.1)heptane-2,3-dione, 1,7,7-trimethyl-, 3-oxime CAS No. 663-17-2

Bicyclo(2.2.1)heptane-2,3-dione, 1,7,7-trimethyl-, 3-oxime

Cat. No.: B13407022
CAS No.: 663-17-2
M. Wt: 181.23 g/mol
InChI Key: YRNPDSREMSMKIY-XFFZJAGNSA-N
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Description

2,3-Bornanedione-3-oxime, also known as camphorquinone oxime, is a derivative of camphorquinone. It is a bicyclic compound with the molecular formula C10H15NO2. This compound is known for its applications in organic synthesis and as a chiral intermediate in various chemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

2,3-Bornanedione-3-oxime can be synthesized from camphorquinone through a reaction with hydroxylamine hydrochloride in the presence of pyridine and ethanol. The reaction involves the formation of an oxime group at the 3-position of the camphorquinone molecule .

Procedure:

  • Dissolve camphorquinone in ethanol.
  • Add pyridine and hydroxylamine hydrochloride to the solution.
  • Stir the mixture for 20 minutes.
  • Remove ethanol by rotary evaporation.
  • Dilute the resulting oil with hexane and ethyl acetate.
  • Separate the organic phase and wash with hydrochloric acid, water, and sodium chloride solution.
  • Dry the organic solution over magnesium sulfate and filter.

Industrial Production Methods

Industrial production of 2,3-Bornanedione-3-oxime follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2,3-Bornanedione-3-oxime undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Properties

CAS No.

663-17-2

Molecular Formula

C10H15NO2

Molecular Weight

181.23 g/mol

IUPAC Name

(3Z)-3-hydroxyimino-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one

InChI

InChI=1S/C10H15NO2/c1-9(2)6-4-5-10(9,3)8(12)7(6)11-13/h6,13H,4-5H2,1-3H3/b11-7-

InChI Key

YRNPDSREMSMKIY-XFFZJAGNSA-N

Isomeric SMILES

CC1(C\2CCC1(C(=O)/C2=N\O)C)C

Canonical SMILES

CC1(C2CCC1(C(=O)C2=NO)C)C

Origin of Product

United States

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